![molecular formula C6H13Cl2N3O B3252095 3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride CAS No. 2138425-61-1](/img/structure/B3252095.png)
3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride
Overview
Description
The compound “Y-27632 dihydrochloride” is a selective ROCK inhibitor . It’s used in a multitude of stem cell protocols and inhibits ROCK-1 with an IC 50 of 348 nM and ROCK-2 with an IC 50 of 249 nM .
Synthesis Analysis
While specific synthesis methods for “3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride” were not found, there are methods for the synthesis of similar compounds. For instance, imidazoline compounds, which have a similar structure, can be synthesized using fatty acid/aminoethyl ethanolamine in a 1:1 ratio .
Mechanism of Action
Target of Action
The primary targets of 3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride, also known as Y-27632, are the Rho-associated coiled-coil forming protein serine/threonine kinases (ROCK1 and ROCK2) . These kinases play a crucial role in various cellular processes such as cell contraction, motility, proliferation, and apoptosis .
Mode of Action
Y-27632 acts as a selective and ATP competitive inhibitor of ROCK1 and ROCK2 . It competes with ATP for binding to the catalytic site of these kinases, thereby inhibiting their activity . This inhibition leads to a decrease in the phosphorylation of myosin light chain (MLC), which in turn reduces smooth muscle contractions .
Biochemical Pathways
The inhibition of ROCK kinases by Y-27632 affects several biochemical pathways. It blocks the RhoA-induced formation of stress fibers in hepatic stellate cells . It also diminishes the dissociation-induced apoptosis, thus increasing the survival rate of human embryonic stem cells . Furthermore, Y-27632 has been shown to reduce the increase of inflammatory cytokines after reperfusion, preventing the development of acute renal failure .
Result of Action
The molecular and cellular effects of Y-27632’s action are diverse. It promotes skeletal myogenic differentiation of MESP1+ mesoderm . It also suppresses tumor cell invasion and has anti-nociceptive and cardioprotective effects . In stem cell research, Y-27632 has been used to increase the survival rate of human embryonic stem cells undergoing cryopreservation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Y-27632. For instance, the compound is sensitive to light and air, and impurities can occur as a result of air oxidation or due to metabolism by microbes . Therefore, it is recommended to store the compound under desiccating conditions at -20°C . Furthermore, the biological environment, such as the presence of other signaling molecules, can also affect the compound’s action and efficacy .
Advantages and Limitations for Lab Experiments
One advantage of using 3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride in lab experiments is its high selectivity for the CB1 receptor, which allows researchers to specifically target this receptor without affecting other receptors in the body. Additionally, this compound is relatively easy to synthesize and is readily available from commercial suppliers. However, one limitation of using this compound is that it can have off-target effects at high concentrations, which can complicate data interpretation. Additionally, as with any pharmacological agent, the effects of this compound can vary depending on the dose, route of administration, and species used in the study.
Future Directions
There are many potential future directions for research involving 3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride. One area of interest is the potential therapeutic applications of CB1 receptor antagonists in obesity and metabolic disorders. Another area of interest is the role of the endocannabinoid system in pain and inflammation, and the potential for CB1 receptor antagonists to be used as analgesics. Additionally, there is ongoing research investigating the potential role of CB1 receptor antagonists in the treatment of addiction and mood disorders. Overall, the versatility of this compound and the potential therapeutic applications of targeting the CB1 receptor make it a promising area of research for the future.
Scientific Research Applications
3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride is widely used in scientific research to study the endocannabinoid system and to investigate the potential therapeutic applications of targeting the CB1 receptor. It has been used in a variety of studies, including those investigating the role of the endocannabinoid system in pain, addiction, anxiety, and depression. This compound has also been used to study the effects of CB1 receptor antagonists on food intake and metabolism, as well as to investigate the potential therapeutic applications of CB1 receptor antagonists in obesity and metabolic disorders.
Safety and Hazards
properties
IUPAC Name |
3-(1-aminoethyl)-1-methylpyrazol-4-ol;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.2ClH/c1-4(7)6-5(10)3-9(2)8-6;;/h3-4,10H,7H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIKXOFQXQQTRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1O)C)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2138425-61-1 | |
Record name | 3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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